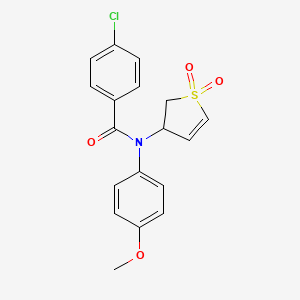

![molecular formula C7H6N2O5S B2987845 1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide CAS No. 2138217-17-9](/img/structure/B2987845.png)

1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

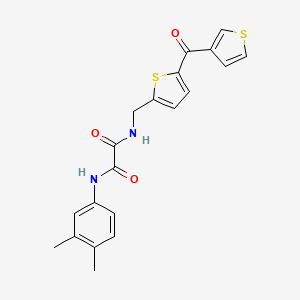

Compounds with a structure similar to “1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide” belong to the class of organic compounds known as pyrrolocarbazoles . These are compounds containing a pyrrolocarbazole moiety, which is a tetracyclic heterocycle .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines have been synthesized and studied .Applications De Recherche Scientifique

Synthesis and Characterization

A significant body of research is dedicated to the synthesis and characterization of oxazine derivatives, including studies on the stability and hydrolysis of these compounds. Moloney et al. (1992) conducted a qualitative analysis using proton nuclear magnetic resonance spectroscopy to study the hydrolysis of various benzoxazine and pyridooxazine derivatives, finding that the stability of these compounds is influenced by the electronic effects of substituents (Moloney, Craik, & Iskander, 1992). Nematollahi et al. (2014) developed a facile electrochemical method for synthesizing new sulfonamide derivatives, showcasing an environmentally friendly approach (Nematollahi, Davarani, Mirahmadpour, & Varmaghani, 2014).

Biological Activity and Applications

Research on sulfonamide derivatives also explores their biological activities and potential applications in medicine and pharmacology. Aly (2011) synthesized novel pyrrolidinone and pyrazolo[1,5-a][1,3,5]triazine derivatives bearing a biologically active sulfamoyl moiety, evaluating their in vitro anticancer activity against the breast cancer cell line MCF7, with many compounds showing promising cytotoxic activities (Aly, 2011). Brewster et al. (1991) prepared dihydropyridine chemical delivery systems for several sulfonamides useful in treating cerebral toxoplasmosis, highlighting a novel approach to drug delivery (Brewster, Deyrup, Seyda, & Bodor, 1991).

Advances in Sulfonamide Hybrids

Recent studies by Ghomashi et al. (2022) focused on designing and developing sulfonamide hybrids with various biologically active heterocyclic moieties, demonstrating their wide range of biological activities. These reviews present the latest advances in the field, showcasing the potential of sulfonamide hybrids as novel therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Mécanisme D'action

Target of Action

The primary target of this compound is caspase-3 , a key enzyme involved in apoptosis . Caspase-3 is a cysteine protease that cleaves other proteins and inactivates them, playing a crucial role in the progression of neurodegenerative disorders such as Alzheimer’s disease .

Mode of Action

The compound interacts with caspase-3, inhibiting its activity This inhibition prevents the enzyme from cleaving other proteins, thereby reducing apoptosis

Biochemical Pathways

The compound affects the apoptosis pathway by inhibiting caspase-3 . This inhibition can disrupt the normal progression of apoptosis, potentially affecting a range of biological processes. For instance, it may influence the progression of neurodegenerative disorders, which are often associated with excessive apoptosis of neurons .

Pharmacokinetics

A related compound, 1,3-dioxo-4-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]quinoline, has been studied, and it was found that altering the partition coefficient (log p), conformational minimum energy (cme), and the lowest unoccupied molecular orbital energy (e lumo) could increase its biological activity . These findings may provide some insights into the pharmacokinetics of 1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide.

Result of Action

The primary result of the compound’s action is the inhibition of caspase-3, which can reduce apoptosis . This could potentially slow the progression of neurodegenerative disorders and other conditions associated with excessive apoptosis.

Propriétés

IUPAC Name |

1,3-dioxo-4H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5S/c8-15(12,13)4-1-5-7(11)14-6(10)3-9(5)2-4/h1-2H,3H2,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZHPWAEXFGPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)C2=CC(=CN21)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

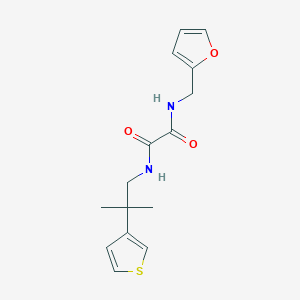

![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987763.png)

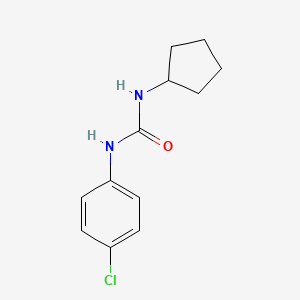

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2987773.png)

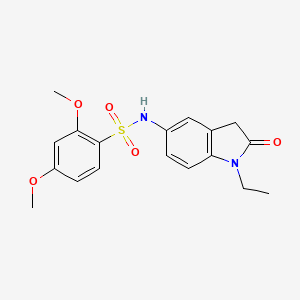

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2987775.png)

![tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B2987776.png)

![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2987779.png)

![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2987785.png)